(S)-(-)-Felodipine

Calcium channel pharmacology Vasodilation Stereoselectivity

Racemic felodipine introduces unquantified variability into dose-response and pharmacokinetic studies due to the inactive R-enantiomer. (S)-(-)-Felodipine resolves this confound. - 12- to 13-fold more potent in calcium channel binding and functional vasodilation vs. (R)-(+)-antipode. - 139% higher AUC in humans; twofold greater predicted oral bioavailability from lower intrinsic clearance. - ≥95% purity, chiral resolution >99% ee achievable; ideal reference standard for stereoselective LC-MS/MS method validation.

Molecular Formula C18H19Cl2NO4
Molecular Weight 384.2 g/mol
CAS No. 119945-59-4
Cat. No. B023777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(-)-Felodipine
CAS119945-59-4
Synonyms(4R)-4-(2,3-Dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic Acid 3-Ethyl 5-Methyl Ester;  (+)-Felodipine;  (R)-Felodipine; 
Molecular FormulaC18H19Cl2NO4
Molecular Weight384.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C
InChIInChI=1S/C18H19Cl2NO4/c1-5-25-18(23)14-10(3)21-9(2)13(17(22)24-4)15(14)11-7-6-8-12(19)16(11)20/h6-8,15,21H,5H2,1-4H3/t15-/m0/s1
InChIKeyRZTAMFZIAATZDJ-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procure High-Purity (S)-(-)-Felodipine (CAS 119945-59-4) for Chiral Pharmacology and Bioanalytical Method Development


(S)-(-)-Felodipine is the pharmacologically active enantiomer of the racemic dihydropyridine calcium channel blocker (CCB) felodipine [1]. Felodipine is a potent, vasoselective L-type calcium channel antagonist used clinically as a racemate for hypertension and angina [2]. (S)-(-)-Felodipine demonstrates quantifiably superior potency in calcium channel binding, functional coronary vasodilation, and in vivo antihypertensive activity compared to its (R)-(+)-antipode, with potency ratios ranging from 12- to 13-fold [3]. In human liver microsomes, (S)-(-)-felodipine exhibits lower intrinsic clearance, leading to a predicted twofold higher oral bioavailability than the (R)-(+)-enantiomer [4].

Why (S)-(-)-Felodipine Cannot Be Substituted by Racemic Felodipine or Alternative Dihydropyridines in Critical Applications


Substituting (S)-(-)-felodipine with the racemic mixture or other dihydropyridine CCBs introduces significant and unquantified variability in key experimental and analytical parameters. The (S)-(-)-enantiomer exhibits a 139% higher area under the plasma concentration-time curve (AUC) than the (R)-(+)-enantiomer in humans following oral administration of the racemate [1]. Furthermore, the (S)-(-)-enantiomer demonstrates a 12- to 13-fold greater potency in calcium channel binding and functional vasodilatory assays [2]. The enantiomers also display divergent metabolic profiles in human liver microsomes, with (R)-(+)-felodipine exhibiting a twofold higher intrinsic clearance [3]. Therefore, using the racemic form introduces a confounding factor that obscures accurate dose-response relationships and pharmacokinetic interpretations. The specific evidence dimensions quantified in Section 3 establish that (S)-(-)-felodipine is not interchangeable with its optical antipode or in-class compounds without rigorous chiral resolution and validation.

Quantitative Differentiation Evidence for (S)-(-)-Felodipine Procurement: A Comparator-Based Guide


12- to 13-Fold Higher Potency in Calcium Channel Binding and Functional Vasodilation Versus (R)-(+)-Felodipine

(S)-(-)-Felodipine exhibits a potency ratio of 12 for calcium channel binding displacement and 13 for inhibition of thromboxane-induced coronary vasoconstriction compared to the (R)-(+)-enantiomer [1]. The study utilized stereoselectively synthesized enantiomers with less than 1% cross-contamination [1].

Calcium channel pharmacology Vasodilation Stereoselectivity

139% Higher Systemic Exposure (AUC) in Humans Compared to (R)-(+)-Felodipine

Following a single oral 20 mg dose of racemic felodipine in healthy male subjects, the area under the plasma concentration-time curve (AUC) for the active (S)-(-)-enantiomer was, on average, 139% higher than that of the (R)-(+)-enantiomer [1].

Pharmacokinetics Bioavailability Stereoselective disposition

Twofold Higher Predicted In Vivo Bioavailability Versus (R)-(+)-Felodipine Due to Lower Hepatic Intrinsic Clearance

In vitro metabolism studies in human liver microsomes demonstrate that the (R)-(+)-enantiomer is metabolized more readily than (S)-(-)-felodipine. The intrinsic clearance (Vmax/KM) for (R)-(+)-felodipine is approximately two times higher than that of the (S)-(-)-enantiomer [1]. Based on this in vitro data, the in vivo bioavailability of (S)-(-)-felodipine is predicted to be approximately two times higher than that of the (R)-(+)-enantiomer [1].

Drug metabolism First-pass effect CYP3A4

Enantioselective Inhibition of CYP3A4 Catalytic Activity: (S)-(-)-Felodipine Shows Greater Inhibition Than (R)-(+)-Felodipine

In an in vitro study examining the effects of dihydropyridine CCB enantiomers on human cytochrome P450 activities, (S)-(-)-felodipine demonstrated greater inhibition of CYP3A4 enzyme activity than the (R)-(+)-enantiomer [1]. The pattern of inhibition was reported as felodipine (−) > (+) [1].

CYP inhibition Drug-drug interactions Enzyme kinetics

Enantiomeric Purity >99% Achievable via Biocatalytic Resolution for Analytical Standardization

A biocatalytic process utilizing lipase AP6 has been reported to achieve enantioselective conversion of racemic felodipine to (S)-(-)-felodipine with an enantiomeric purity of 99.21% enantiomeric excess (ee%) [1].

Chiral resolution Biocatalysis Analytical standards

High-Impact Research and Industrial Applications Requiring Pure (S)-(-)-Felodipine


Chiral Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Preclinical Species

To accurately model the relationship between drug exposure and hemodynamic effect, researchers require pure (S)-(-)-felodipine. The 139% higher AUC of the (S)-enantiomer after oral racemate administration [1] and the predicted twofold difference in oral bioavailability due to stereoselective first-pass metabolism [2] mean that PK/PD models based on total racemic drug concentrations will be significantly flawed. Using the pure active enantiomer allows for direct correlation of plasma concentrations with pharmacological effect, eliminating the confounding variable of the inactive antipode.

In Vitro Calcium Channel Pharmacology and Selectivity Profiling

Investigations into the molecular pharmacology of L-type calcium channels or off-target receptor interactions necessitate the use of (S)-(-)-felodipine. The 12- to 13-fold higher potency of the (S)-enantiomer in binding and functional assays [3] indicates that use of the racemate will underestimate true potency and potentially mask subtle, enantioselective effects on channel gating or state-dependent binding.

Chiral HPLC Method Development and Bioanalytical Validation

Pure (S)-(-)-felodipine is an essential reference standard for developing and validating stereoselective analytical methods (e.g., chiral HPLC, LC-MS/MS) to quantify individual felodipine enantiomers in biological matrices. The reported biocatalytic route achieving >99% ee [4] demonstrates the feasibility of procuring high-purity material for use as a calibrator and quality control sample, which is critical for regulatory compliance in bioequivalence and pharmacokinetic studies of generic racemic formulations.

Investigating Stereoselective CYP3A4-Mediated Drug-Drug Interactions

Studies designed to elucidate the mechanism of grapefruit juice-drug interactions or to screen for new CYP3A4 perpetrators can be refined using (S)-(-)-felodipine. As the enantiomer that more potently inhibits CYP3A4 catalytic activity in vitro [5], it serves as a more sensitive probe substrate for detecting and characterizing stereospecific metabolic inhibition compared to the racemic mixture.

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